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Compound of Interest |

4-(1-
Compound Name: Piperidylmethyl)phenylboronic
Acid

Cat. No.: B176246

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the spectroscopic characterization of 4-(1-
Piperidylmethyl)phenylboronic acid, a key building block in medicinal chemistry and
materials science. Due to the limited availability of published, comprehensive raw
spectroscopic data for this specific compound, this document will focus on the expected
spectral characteristics based on the analysis of its constituent functional groups and data from
closely related analogues. It will also outline the standard experimental protocols for acquiring
such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-(1-Piperidylmethyl)phenylboronic acid. These
predictions are based on established principles of spectroscopy and data from analogous
structures found in chemical literature.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~7.8-7.9 Doublet 2H ArH (ortho to -
B(OH)z2)
~7.3-7.4 Doublet 2H Ar-H (ortho to -CHz-)
~3.5-3.6 Singlet 2H Ar-CHz-N
~2.4-2.6 Multiplet 4H N-CHe- (piperidine
ring)
~1.5-1.7 Multiplet 6H -CH2- (piperidine ring)
~8.0-8.5 Broad Singlet 2H B(OH)2
Solvent: DMSO-de
. 1 13
Chemical Shift (d) ppm Assignment
~140-142 C-B
~134-136 Ar-C (ortho to -B(OH)z2)
~128-130 Ar-C (ortho to -CHz-)
~130-132 Quaternary Ar-C
~62-64 Ar-CHz-N
~53-55 -N-CHz- (piperidine ring)
~25-27 -CHz- (piperidine ring)
~23-25 -CH:- (piperidine ring)
Solvent: DMSO-de
Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3200-3600 Broad, Strong O-H stretch (B(OH)2)

) C-H stretch (aliphatic and
~2800-3000 Medium-Strong )

aromatic)

~1600 Medium C=C stretch (aromatic ring)
~1350-1400 Strong B-O stretch
~1000-1100 Strong B-C stretch

Table 4: Predicted Mass Spectrometry Data

mlz lon

219.14 [M]* (Exact Mass)
220.15 [M+H]*

242.13 [M+Na]*

201.13 [M-H20]*

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
(1-Piperidylmethyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of 4-(1-Piperidylmethyl)phenylboronic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CD30D).
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» 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-240 ppm.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Procedure:
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition:

[e]

Record a background spectrum of the empty ATR crystal.

o

Record the spectrum of the sample.

[¢]

Typical parameters: 16-32 scans, resolution of 4 cm~1, spectral range of 4000-400 cm™1.
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o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an
electrospray ionization (ESI) source.

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 pL/min).
o Acquire the mass spectrum in positive ion mode.

o Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, mass range of 50-
500 m/z.

o Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation
pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a novel compound like 4-(1-Piperidylmethyl)phenylboronic acid.
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Compound Synthesis & Purification

Synthesis of 4-(1-Piperidylmethyl)phenylboronic Acid

i

Purification (e.g., Recrystallization, Chromatography)

Purity & Structural Info unctional Group ID Molecular Weight

Spectroscopic Analysis

NMR Spectroscopy
(lH’ 13C)

Mass Spectrometry

IR Spectroscopy (HRMS)

Data Interpretation &| Structure Elucidation

Structure Confirmation

'

Data Archiving & Reporting

Click to download full resolution via product page
Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of
4-(1-Piperidylmethyl)phenylboronic acid and the standard methodologies for their
determination. For definitive analysis, the acquisition of experimental data on a purified sample
IS essential.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-(1-
Piperidylmethyl)phenylboronic Acid: A Technical Overview]. BenchChem, [2026]. [Online
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PDF]. Available at: [https://www.benchchem.com/product/b176246#spectroscopic-data-nmr-
ir-ms-of-4-1-piperidylmethyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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